4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound with the molecular formula C21H18NO3F. This compound is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and a phenylethoxy group attached to a benzamide core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of 4-Fluoro-2-hydroxyacetophenone: This intermediate can be synthesized through the Baeyer-Villiger oxidation of 4-Fluoro-2-hydroxyacetophenone using whole cells of Pseudomonas fluorescens.
Aldol Condensation: The 4-Fluoro-2-hydroxyacetophenone undergoes aldol condensation with substituted aldehydes, followed by cyclization with hydrazine hydrate to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in binding to target proteins, influencing their activity and function. The phenylethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-hydroxyacetophenone: A precursor in the synthesis of 4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide.
2,4-Difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide: A similar compound with two fluorine atoms instead of one.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of a single fluorine atom and a hydroxyl group allows for selective interactions with target proteins, making it a valuable compound in various research applications.
Properties
CAS No. |
648924-41-8 |
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Molecular Formula |
C21H18FNO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C21H18FNO3/c22-16-9-10-19(20(24)13-16)21(25)23-17-7-4-8-18(14-17)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,23,25) |
InChI Key |
OMUQIOVIXRBGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)O |
Origin of Product |
United States |
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